N-(2,2-dimethoxyethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
N-(2,2-dimethoxyethyl)-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide is a tricyclic sulfonamide derivative characterized by a fused azatricyclic core, a sulfonamide group at position 6, and a 2,2-dimethoxyethyl substituent. The compound’s tricyclic framework shares structural similarities with bioactive molecules targeting enzymatic pathways, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors . The sulfonamide group is a common pharmacophore in medicinal chemistry, often contributing to hydrogen-bonding interactions with biological targets. The 2,2-dimethoxyethyl moiety may enhance solubility compared to bulkier hydrophobic substituents, as observed in related analogs .
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-21-14(22-2)9-16-23(19,20)12-7-10-3-4-13(18)17-6-5-11(8-12)15(10)17/h7-8,14,16H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSLVRRKUVAIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tricyclic Core: This involves cyclization reactions that form the tricyclic structure.
Introduction of the Sulfonamide Group: This step typically involves the reaction of the tricyclic intermediate with a sulfonyl chloride in the presence of a base.
Functionalization of the Side Chains:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Typical conditions involve the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the development of new antibiotics.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The tricyclic azatricyclo[6.3.1.0⁴,¹²]dodeca system distinguishes this compound from tetracyclic analogs like N-acyl-4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-enes, which exhibit 11β-HSD1 inhibitory activity .
Substituent Effects
- N-(2,2-dimethoxyethyl) group: This substituent likely enhances solubility due to its ether and methoxy functionalities.
- Sulfonamide positioning : The sulfonamide at position 6 is conserved across analogs (e.g., ), suggesting its critical role in target engagement.
Solubility and Stability
While solubility data for the target compound are unavailable, structurally related N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[...]dodeca-...-trien-10-yl)sulfanyl]acetamide exhibits a solubility of 37.5 µg/mL at pH 7.4 . The 2,2-dimethoxyethyl group in the target compound may improve solubility compared to BJ10259’s furan-thiophene substituents .
Conformational Stability
Crystal structure analyses of related N-(2,2-dimethoxyethyl) compounds reveal intramolecular hydrogen bonds (e.g., N–H···O) that stabilize Z-conformations of double bonds and planar tricyclic cores . Such rigidity may enhance binding specificity in biological systems.
Crystallographic Insights
Crystal structures of precursors (e.g., ’s imidazopyridinone precursor) demonstrate parallel molecular stacking and hydrogen-bond networks critical for stabilizing active conformations . These features may extrapolate to the target compound’s solid-state behavior.
Tabulated Comparison of Key Analogs
Biological Activity
N-(2,2-dimethoxyethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article presents a detailed overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex tricyclic structure with a sulfonamide functional group, which is often associated with various biological activities. Its chemical formula can be represented as follows:
Synthesis
The synthesis of this compound involves multiple steps of organic reactions that typically include:
- Formation of the tricyclic core : Utilizing cyclization techniques to create the azatricyclo structure.
- Introduction of the sulfonamide group : This is crucial for enhancing biological activity.
- Modification with 2,2-dimethoxyethyl groups : This step is essential for improving solubility and bioavailability.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. A study focused on related sulfonamides demonstrated their effectiveness against various human tumor cell lines:
| Compound | Cell Line Tested | EC50 (µg/mL) |
|---|---|---|
| 4A(10) | HL-60 | 2.12 |
| 4A(11) | BGC-823 | 3.66 |
| 4A(12) | Bel-7402 | 3.96 |
| 4B(3) | KB | 2.43 |
These compounds showed comparable efficacy to commercial chemotherapeutics, suggesting that this compound may also possess similar properties .
Antifungal Activity
The compound has been evaluated for its antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The following table summarizes the findings:
| Compound | Pathogen Tested | EC50 (µg/mL) |
|---|---|---|
| 4A(10) | B. cinerea | 2.12 |
| 4A(11) | S. sclerotiorum | 3.66 |
| 4B(3) | B. cinerea | 2.43 |
The results indicate that these compounds have potent antifungal activity comparable to existing fungicides .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and their mechanisms of action:
- Mechanism of Action : The sulfonamide group is known to interfere with cellular processes such as DNA synthesis and protein function in both fungal and cancer cells.
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications in the tricyclic structure significantly affect both antitumor and antifungal activities.
- In Vivo Studies : Preliminary in vivo studies suggest that these compounds can effectively reduce tumor sizes in animal models while exhibiting minimal toxicity .
Q & A
Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?
To confirm the structure, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to resolve the tricyclic core and sulfonamide group, focusing on coupling patterns and chemical shifts for stereochemical assignments .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular formula and fragmentation patterns, particularly for the azatricyclic system .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches, ketone C=O) to corroborate synthetic intermediates .
Q. What synthetic routes are reported for this compound?
Synthesis typically involves:
- Multi-step organic reactions : Start with the tricyclic core formation via intramolecular cyclization, followed by sulfonamide coupling using 2,2-dimethoxyethylamine. Optimize yields via Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading .
- Purification strategies : Use column chromatography (silica gel) or recrystallization, with polarity gradients tailored to isolate the sulfonamide derivative .
Q. How can solubility and stability profiles be systematically evaluated under varying conditions?
- Solubility assays : Test in solvents of increasing polarity (e.g., hexane → DMSO) using UV-Vis spectroscopy or gravimetric analysis .
- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to identify decomposition pathways .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity or stability?
- Quantum chemical calculations : Use density functional theory (DFT) to model the tricyclic core’s electronic environment and assess sites prone to electrophilic/nucleophilic attack .
- Molecular dynamics (MD) simulations : Predict conformational stability in solution phases, focusing on the sulfonamide group’s solvation effects .
- Reaction path searches : Apply automated algorithms (e.g., GRRM) to map potential degradation or isomerization pathways .
Q. What methodological strategies resolve contradictions in catalytic data across studies?
- Meta-analysis : Systematically compare reaction conditions (e.g., catalyst loading, solvent systems) using statistical tools like ANOVA to identify critical variables .
- Controlled replication : Reproduce conflicting experiments under standardized conditions (e.g., inert atmosphere, strict moisture control) to isolate confounding factors .
Q. How to optimize the sulfonamide group’s reactivity for targeted modifications?
- DoE-guided functionalization : Screen activating agents (e.g., SOCl₂, CDI) and nucleophiles to maximize substitution efficiency at the sulfonamide nitrogen .
- Kinetic profiling : Use stopped-flow spectroscopy to monitor reaction intermediates and adjust activation barriers via temperature/pH modulation .
Q. What advanced strategies characterize degradation products or byproducts?
- LC-MS/MS with ion mobility : Separate isobaric degradation products and assign structures via collision-induced dissociation (CID) patterns .
- Isotopic labeling : Introduce - or -labels at the tricyclic core to trace bond cleavage pathways during degradation .
Q. How to design experiments probing the tricyclic core’s electronic effects on biological activity?
- Structure-activity relationship (SAR) : Synthesize analogs with substituents at key positions (e.g., 4,12 bridgehead) and assay biological activity against computational electrostatic potential maps .
- In situ spectroscopic monitoring : Use Raman or FTIR to correlate electronic changes in the tricyclic core with reaction outcomes in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
